molecular formula C21H23ClN4OS2 B2906636 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216978-31-2

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2906636
CAS No.: 1216978-31-2
M. Wt: 447.01
InChI Key: JWDZFQZTZNLGLJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions using diethylamine and an appropriate alkyl halide.

    Carboxamide Formation: The carboxamide group can be formed by reacting the benzo[d]thiazole derivative with a suitable carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a base.

    Hydrochloride Salt Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, diethylamine, base (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Materials Science: Benzo[d]thiazole derivatives are known for their photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A core structure found in many biologically active compounds.

    N-(2-(Diethylamino)ethyl)benzo[d]thiazole: A related compound with similar structural features.

    Benzo[d]thiazole-2-carboxamide: Another derivative with potential biological activity.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of both the benzo[d]thiazole core and the diethylaminoethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-3-24(4-2)13-14-25(21-23-16-10-6-8-12-18(16)28-21)20(26)19-22-15-9-5-7-11-17(15)27-19;/h5-12H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZFQZTZNLGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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